

CAS number for 5,5'-Carbonyldiisophthalic acid

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Compound of Interest

Compound Name: 5,5'-Carbonyldiisophthalic acid

Cat. No.: B3178193

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An In-depth Technical Guide to **5,5'-Carbonyldiisophthalic Acid**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Carbonyldiisophthalic acid, a unique aromatic tetracarboxylic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, characterized by a central carbonyl bridge linking two isophthalic acid moieties, makes it an exceptional building block for the construction of highly ordered crystalline structures. This technical guide provides a comprehensive overview of **5,5'-Carbonyldiisophthalic acid**, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on the development of metal-organic frameworks (MOFs). Furthermore, we explore the potential of isophthalic acid derivatives in drug development, offering insights for future research endeavors.

Chemical Identity and Properties

5,5'-Carbonyldiisophthalic acid is a white to off-white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	43080-50-8
Molecular Formula	C ₁₇ H ₁₀ O ₉
Molecular Weight	358.26 g/mol
IUPAC Name	5,5'-Carbonyldibenzene-1,3-dicarboxylic acid
Appearance	White to off-white crystalline powder
Solubility	Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO

Synthesis of 5,5'-Carbonyldiisophthalic Acid

The most common and efficient synthesis of **5,5'-Carbonyldiisophthalic acid** involves a two-step process: the synthesis of the tetramethyl ester precursor, tetramethyl 5,5'-carbonyldiisophthalate, followed by its hydrolysis to the final product.

Experimental Protocol: Synthesis of Tetramethyl 5,5'-carbonyldiisophthalate

A detailed protocol for the synthesis of the precursor is not readily available in the literature. However, a plausible method involves the Friedel-Crafts acylation of dimethyl isophthalate with phosgene or a phosgene equivalent, followed by purification.

Experimental Protocol: Hydrolysis of Tetramethyl 5,5'-carbonyldiisophthalate

This protocol is based on established procedures for the hydrolysis of similar aromatic esters.

Materials:

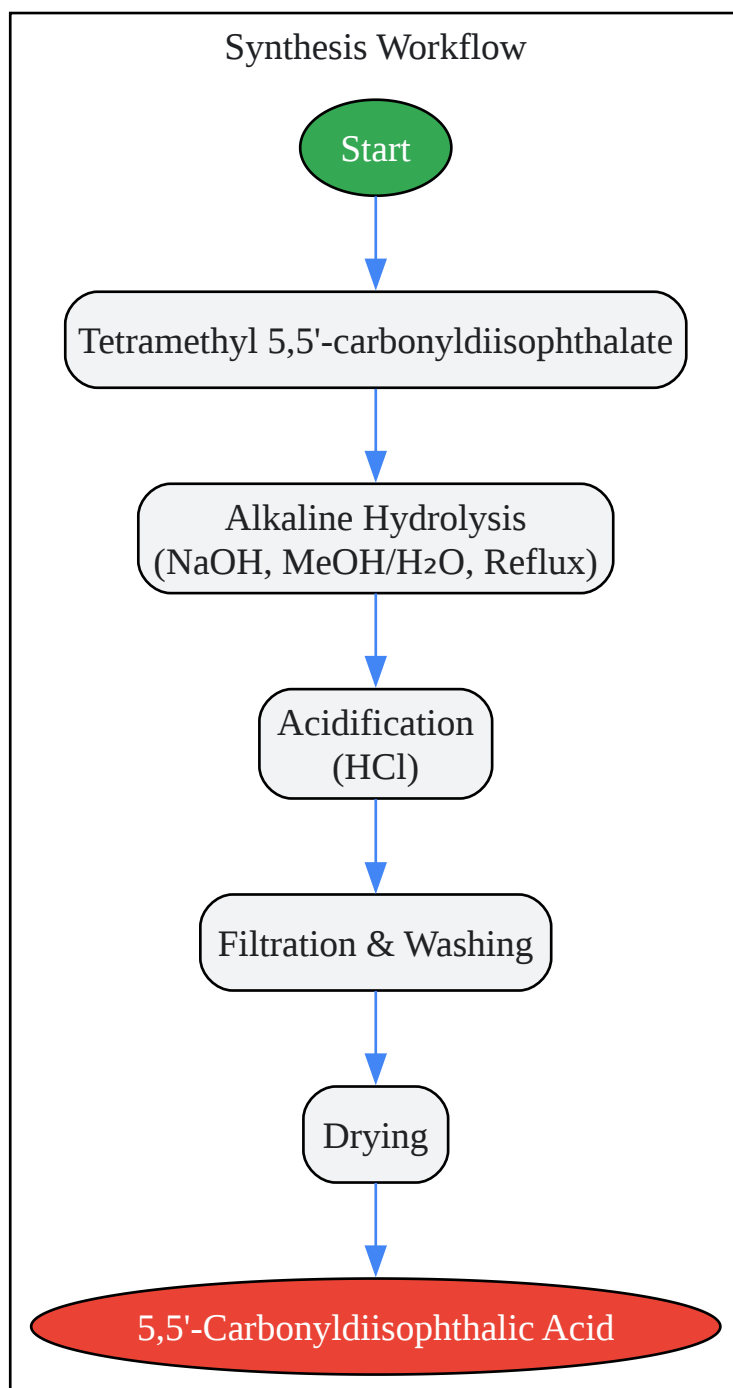
- Tetramethyl 5,5'-carbonyldiisophthalate
- Methanol (MeOH)

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, concentrated)
- Distilled water

Procedure:

- A solution of sodium hydroxide (4 molar equivalents) in a mixture of water and methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Tetramethyl 5,5'-carbonyldiisophthalate (1 molar equivalent) is added to the alkaline solution.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
- After cooling to room temperature, the methanol is removed under reduced pressure.
- The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated hydrochloric acid, resulting in the precipitation of a white solid.
- The precipitate is collected by vacuum filtration, washed thoroughly with cold distilled water to remove any inorganic impurities, and dried in a vacuum oven at 80°C to yield **5,5'-Carbonyldiisophthalic acid**.

Expected Yield: 75-85%



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Synthesis workflow for **5,5'-Carboxyldiisophthalic acid**.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The rigid and multitopic nature of **5,5'-Carbonyldiisophthalic acid** makes it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, composed of metal ions or clusters connected by organic linkers, possess high porosity and surface area, making them suitable for a wide range of applications.

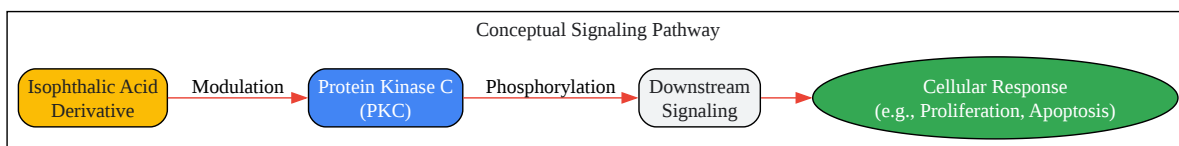
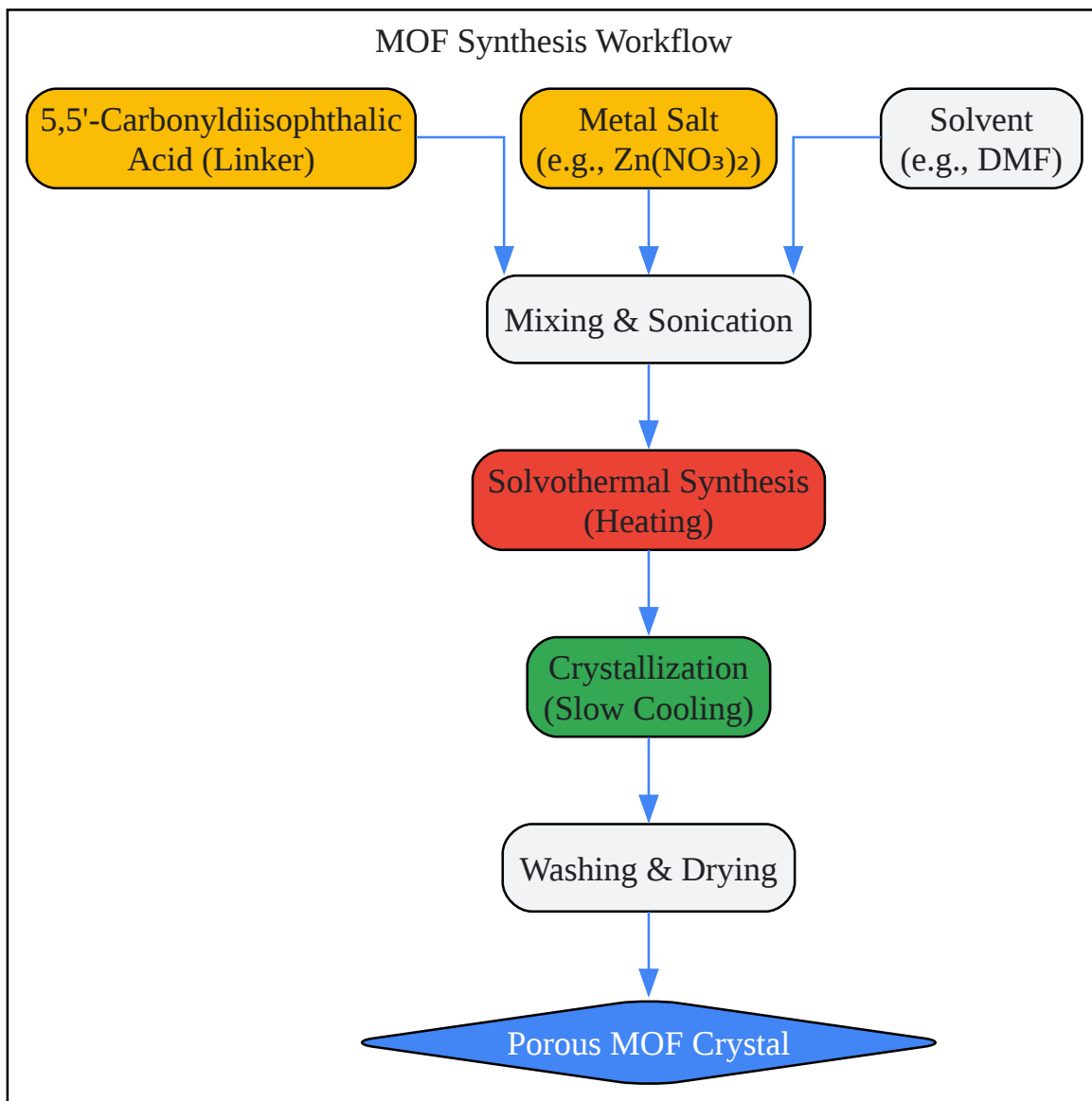
General Experimental Protocol for MOF Synthesis

Materials:

- **5,5'-Carbonyldiisophthalic acid** (organic linker)
- A metal salt (e.g., Zinc nitrate, Copper nitrate)
- A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
- A modulator (optional, e.g., acetic acid, formic acid)

Procedure:

- The organic linker, metal salt, and solvent are combined in a glass vial or a Teflon-lined autoclave.
- A modulator may be added to control the crystal growth and improve the quality of the resulting MOF.
- The mixture is sonicated to ensure homogeneity.
- The sealed vessel is placed in an oven and heated to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.
- After the reaction is complete, the oven is cooled down to room temperature slowly.
- The resulting crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.



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